5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate
Description
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c22-18-12-15(13-24-8-10-29-11-9-24)20(19-17(18)2-1-7-23-19)30-21(26)14-3-5-16(6-4-14)25(27)28/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRIQWYADOSRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated at position 5 using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Introduction of the Morpholinomethyl Group: The morpholinomethyl group is introduced at position 7 through a Mannich reaction, which involves the reaction of the chlorinated quinoline with formaldehyde and morpholine.
Esterification: Finally, the 4-nitrobenzoate ester is formed by reacting the hydroxyl group at position 8 with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 5-amino-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate.
Substitution: Formation of substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: It is used as a probe to study enzyme activity and protein interactions due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways.
Pathways Involved: It inhibits the activity of these enzymes, leading to disruption of DNA replication and cell division, which is crucial for its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Quinoline Derivatives
Key Observations:
- Morpholinomethyl vs. Styryl Groups: The morpholinomethyl group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the hydrophobic styryl group, which may improve bioavailability .
- Nitrobenzoate Ester vs. Hydroxyl Group: The 4-nitrobenzoate ester increases metabolic stability relative to the hydroxyl group in 8-hydroxyquinoline, reducing susceptibility to enzymatic hydrolysis.
Methodological Considerations
- Synthesis: The target compound’s synthesis may involve nitration steps similar to those in , followed by morpholinomethylation and esterification. This contrasts with the styryl group introduction via Heck coupling in 7-nitro-2-styrylquinolin-8-ol derivatives .
- Crystallography : Structural analysis of such compounds relies on tools like SHELX for refinement and ORTEP-III for visualization, enabling precise determination of bond lengths and angles critical for understanding reactivity .
Biological Activity
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 4-nitrobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and vascular biology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C21H18ClN3O5
- Molecular Weight : 433.83 g/mol
- CAS Number : 457650-81-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline core allows the compound to intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can be reduced to form reactive intermediates that may damage cellular components, while the morpholinomethyl group enhances solubility and cellular uptake.
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitrobenzoate derivatives, including this compound. It has been shown to:
- Inhibit tumor cell proliferation.
- Induce apoptosis in cancer cells through the activation of caspase pathways.
- Suppress metastatic activity by inhibiting specific glycoproteins involved in tumor progression.
A study demonstrated that treatment with a related nitrobenzoate compound significantly reduced tumor growth in xenograft models, indicating a promising avenue for further research into its anticancer properties .
Antiangiogenic Effects
This compound has also been investigated for its antiangiogenic properties. Research involving zebrafish models showed that:
- The compound impaired vascular development by disrupting endothelial cell migration and proliferation.
- Treatment led to decreased expression of vascular markers and formation of intersegmental vessels (ISVs), suggesting interference with VEGF/VEGFR2 signaling pathways.
These findings suggest that this compound could be developed as a therapeutic agent for conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .
Zebrafish Model Study
A notable study utilized zebrafish embryos to assess the effects of the compound on vascular development. Key findings include:
- A high mortality rate at concentrations above 10 µM, but significant survival at lower doses (1–5 µM).
- A marked reduction in ISV growth and endothelial cell sprouting at optimal treatment doses (3 µM).
This model provided critical insights into the compound's potential as an antiangiogenic agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
